molecular formula C20H17N3O2 B5406820 N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide

N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide

Cat. No.: B5406820
M. Wt: 331.4 g/mol
InChI Key: XARYCLFCOGYHMS-UHFFFAOYSA-N
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Description

N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a 2-methylbenzoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide typically involves the reaction of 2-methylbenzoic acid with an appropriate amine derivative. One common method includes the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of an intermediate, which is then coupled with pyridine-2-carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recycling and purification steps are crucial to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-7-2-3-10-17(14)19(24)22-15-8-6-9-16(13-15)23-20(25)18-11-4-5-12-21-18/h2-13H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYCLFCOGYHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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